1-Bromobutane-D9

Descripción

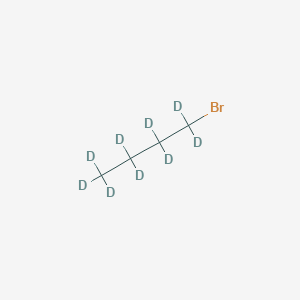

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481752 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98195-36-9 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromobutane D9

Classical Approaches to Deuterium (B1214612) Incorporation

Classical synthetic routes for deuterium incorporation into alkyl halides often involve nucleophilic substitution reactions of appropriately deuterated precursors.

Nucleophilic Substitution Reactions with Deuterated Precursors

The most widely adopted method for synthesizing 1-Bromobutane-D9 involves a nucleophilic substitution reaction, specifically an Sₙ2 pathway, utilizing deuterated 1-butanol (B46404) (butanol-D9) as the starting material nih.govfishersci.comfishersci.ca.

The conversion of 1-butanol-D9 to this compound is a well-documented example of an acid-catalyzed nucleophilic substitution fishersci.comsigmaaldrich.comwikipedia.org.

The reaction typically employs deuterated 1-butanol (butanol-D9) with a bromide source, commonly sodium bromide (NaBr), in the presence of a strong acid, such as sulfuric acid (H₂SO₄) nih.govepa.govfishersci.be. Sulfuric acid serves to protonate the hydroxyl group of butanol-D9, converting it into a more effective leaving group (water) nih.govwikipedia.orgfishersci.be. Sodium bromide provides the necessary bromide ion, which acts as the nucleophile for the substitution nih.govepa.gov.

Typical reaction conditions involve combining sodium bromide and deuterated 1-butanol, followed by the slow, cautious addition of concentrated sulfuric acid while maintaining a low temperature, often in an ice bath (e.g., 5-10°C) epa.govsigmaaldrich.com. The mixture is then subjected to reflux for a period (e.g., 30-60 minutes) to facilitate the reaction epa.govfishersci.beamericanelements.com.

An example of typical reaction parameters is summarized in the table below:

| Reagent | Role | Typical Amount / Concentration | Temperature Range |

| 1-Butanol-D9 | Substrate | 1 equivalent | 5-10°C (initial) |

| Sodium Bromide | Bromide Source | 1.0-1.2 equivalents | Reflux |

| Sulfuric Acid | Acid Catalyst | 65-85% concentrated solution | Reflux |

| Water | Solvent/Co-solvent | Present with NaBr/H₂SO₄ | Reflux |

The synthesis of this compound from deuterated 1-butanol proceeds predominantly via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, characteristic of primary alcohols nih.govfishersci.comfishersci.cawikipedia.orgfishersci.be. The mechanism involves a concerted, one-step process where the nucleophile attacks the carbon atom simultaneously with the departure of the leaving group fishersci.comfishersci.be.

The steps are as follows:

Protonation of the Hydroxyl Group : The strong acid (H₂SO₄) protonates the hydroxyl (-OD) group of butanol-D9, converting it into a good leaving group, a deuterated water molecule (-OD₂) nih.govsigmaaldrich.comfishersci.be. This initial step is crucial because the hydroxide (B78521) ion (OD⁻) is a poor leaving group, whereas water (D₂O) is a much weaker base and thus a good leaving group nih.govwikipedia.orgnih.gov.

Nucleophilic Attack and Leaving Group Departure : The bromide ion (Br⁻), generated from sodium bromide, acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group from the backside (180° away from the leaving group) nih.govfishersci.comfishersci.beatamankimya.com. This "backside attack" is a hallmark of the Sₙ2 mechanism fishersci.comfishersci.be. Simultaneously, the deuterated water molecule departs.

The stereospecificity of the Sₙ2 mechanism is critical for deuterium retention nih.govfishersci.benih.gov. Since the attack occurs from the opposite side of the leaving group, the configuration at the carbon center undergoes inversion fishersci.benih.gov. However, for 1-butanol-D9, where all hydrogens are replaced by deuterium, the primary carbon atom involved in the substitution does not possess chirality in a way that would lead to a mixture of enantiomers in the same manner as a chiral center nih.gov. More importantly, the deuterium atoms on the carbon chain, including those on the beta-carbon and beyond, remain intact because the Sₙ2 reaction does not involve the breaking of C-D bonds or the formation of carbocation intermediates that could lead to rearrangements or deuterium scrambling nih.govfishersci.ca. This ensures that the isotopic labeling is retained throughout the molecule, yielding this compound with high isotopic purity nih.gov.

The efficiency and purity of the this compound synthesis are significantly influenced by the stoichiometry of the reactants and the concentration of the sulfuric acid nih.govfishersci.bewikipedia.org.

Stoichiometry : A slight excess of the bromide source, such as a 1:1.2 molar ratio of butanol-D9 to NaBr, is often employed to ensure complete conversion of the alcohol and maximize the yield of the alkyl bromide nih.gov. Using an insufficient amount of bromide could lead to incomplete reaction and a lower yield of the desired product.

Acid Concentration : The concentration of sulfuric acid plays a dual role. It is essential for protonating the hydroxyl group to create a good leaving group nih.govsigmaaldrich.comfishersci.be. Optimal acid concentrations, typically ranging from 65% to 85% sulfuric acid, are crucial nih.gov. If the acid concentration is too low, the protonation step may be inefficient, slowing the reaction. Conversely, excessively high concentrations can lead to undesirable side reactions, such as dehydration of the alcohol to form alkenes (e.g., butene-D8) or the formation of ethers (e.g., dibutyl ether-D18), which would reduce the yield of this compound and introduce impurities nih.govfishersci.casigmaaldrich.comepa.govfishersci.be. The sulfuric acid also helps to shift the equilibrium by combining with the water produced during the reaction, thereby deactivating water as a nucleophile and preventing the reverse reaction fishersci.be.

A summary of key parameters and their influence is presented below:

| Parameter | Optimal Range / Ratio | Influence on Reaction |

| Butanol-D9:NaBr Ratio | 1:1.2 (molar) | Ensures excess bromide for complete substitution, maximizing yield nih.gov. |

| Sulfuric Acid Conc. | 65-85% | Optimizes protonation of alcohol; minimizes side reactions like elimination or oxidation nih.gov. |

| Temperature | 5-10°C (initial) | Minimizes side reactions, especially during acid addition nih.govepa.gov. |

| Reflux | 30-60 minutes | Allows reaction to proceed to completion while preventing loss of volatile reactants/products fishersci.casigmaaldrich.comepa.govfishersci.beamericanelements.com. |

The experimental procedure for synthesizing this compound from butanol-D9 generally follows a sequence of steps designed to maximize yield and purity epa.govfishersci.besigmaaldrich.comamericanelements.com.

Typical Experimental Steps:

Reaction Setup : A round-bottom flask is typically used, equipped with a reflux condenser epa.govfishersci.besigmaaldrich.com. The reaction mixture is often cooled in an ice bath during the initial addition of reagents epa.govsigmaaldrich.com.

Reagent Addition : Sodium bromide and deuterated 1-butanol are combined, followed by the slow, dropwise addition of concentrated sulfuric acid with thorough stirring sigmaaldrich.comepa.govsigmaaldrich.com. This slow addition helps manage the exothermic nature of the reaction and prevents localized overheating sigmaaldrich.com.

Reflux : The mixture is then heated under reflux for a specified period (e.g., 30 minutes to 1 hour) to drive the reaction to completion sigmaaldrich.comepa.govfishersci.beamericanelements.com. Reflux ensures that volatile components condense and return to the reaction mixture, preventing their loss sigmaaldrich.com.

Work-up and Separation : After reflux, the reaction mixture is cooled and then subjected to a series of work-up steps, typically involving extraction and washing epa.govfishersci.besigmaaldrich.comamericanelements.com.

Distillation : Often, an initial distillation (e.g., steam distillation) is performed to separate the crude this compound from unreacted inorganic salts and some water epa.govfishersci.beamericanelements.com. The boiling point of this compound is around 100-104°C epa.gov.

Washing : The crude organic layer is then washed with water to remove water-soluble impurities and residual alcohol epa.govsigmaaldrich.com. Subsequent washes with cold concentrated sulfuric acid (to remove unreacted alcohol by protonation, making it soluble in the aqueous layer) and aqueous sodium bicarbonate or sodium hydroxide (to neutralize any remaining acid) are common epa.govfishersci.besigmaaldrich.comamericanelements.com.

Drying : The organic layer is dried using an anhydrous drying agent, such as anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄), to remove residual water epa.govfishersci.besigmaaldrich.comamericanelements.com. Calcium chloride is often preferred as it can also complex with any remaining alcohol epa.gov.

Final Purification : The dried product is then purified, typically by simple distillation, to obtain pure this compound epa.govfishersci.beamericanelements.com. The collection temperature range is critical to ensure purity fishersci.be.

Optimization Strategies:

Temperature Control : Maintaining the reaction temperature within the optimal range (e.g., 5-10°C during acid addition and controlled reflux) is crucial to minimize side reactions like elimination (alkene formation) or ether formation nih.govepa.gov.

Rate of Acid Addition : Slow and controlled addition of sulfuric acid helps to dissipate heat and prevent localized high concentrations that could favor side reactions sigmaaldrich.com.

Stoichiometric Excess : A slight excess of the bromide source ensures that the limiting reagent (deuterated 1-butanol) is fully consumed, maximizing the yield nih.gov.

Efficient Separation and Purification : Thorough washing steps and careful distillation are essential to remove impurities such as unreacted alcohol, sulfuric acid, and by-products like di-n-butyl ether-D18 or butene-D8 fishersci.caepa.govfishersci.besigmaaldrich.comamericanelements.com. The purity of the final product can be verified using techniques like gas chromatography (GC), ¹H NMR, ²H NMR, and mass spectrometry nih.govfishersci.comfishersci.ca. For this compound, ¹H NMR would show an absence of proton signals, while ²H NMR and HRMS confirm deuterium incorporation and molecular ion peak at m/z 137.02 (C₄D₉Br⁺) nih.gov.

Purification Strategies (e.g., liquid-liquid extraction, drying)

Advanced and Emerging Synthetic Routes

Electrochemical Dehalogenative Deuteration

Applications in Late-Stage Deuteration of Complex Molecules

Late-stage deuteration has emerged as a crucial strategy in chemical synthesis, particularly in pharmaceutical research, due to the ability of deuterium incorporation to enhance the metabolic stability and improve the pharmacokinetic and pharmacodynamic properties of drug candidates nih.gov. This approach offers advantages over multi-step syntheses from isotopically enriched building blocks by allowing the introduction of deuterium in the final stages of a molecule's synthesis nih.gov. This compound, as a source of the perdeuterated butyl group, serves as a valuable reagent for installing deuterium into complex molecules isotope.comisotope.com. For instance, it has been used as a commercially available deuterated raw material in the final substitution step for the synthesis of lumefantrine-D9, a deuterated pharmaceutical google.com. The use of such deuterated alkyl halides is critical for achieving precise isotopic labeling in complex structures, including natural product derivatives and pharmaceutical compounds rsc.orgnih.gov.

Metal-Catalyzed Deuteration Reactions

Metal-catalyzed reactions play a significant role in introducing deuterium into organic molecules, offering high selectivity and functional group tolerance. These methodologies are crucial for the efficient synthesis of a wide range of deuterated compounds.

Palladium-Catalyzed Approaches

Palladium catalysis is highly valued in late-stage functionalization due to its broad functional group tolerance nih.gov. Palladium-catalyzed approaches enable efficient and selective deuterium incorporation into various substrates. For example, a palladium-catalyzed non-directed late-stage C-H deuteration of arenes has been developed, utilizing D₂O as a convenient and readily available deuterium source. This method employs novel N,N-bidentate ligands and allows for high degrees of deuterium incorporation into complex pharmaceutical motifs and related scaffolds via a reversible C-H activation step acs.org.

Another application involves palladium-catalyzed Br/D exchange of aryl halides. This reaction can proceed with deuterium sources such as DCOONa or NaBD₄ in solvents like DMSO, achieving high yields and deuterium ratios rsc.org. Furthermore, palladium single-atom catalysts (SACs) have shown exceptional activity and selectivity in the α-site-selective hydrogen-deuterium exchange (HDE) of benzylic alcohols, achieving up to 95% deuterium incorporation at the α-position while suppressing undesired multi-site deuteration nih.gov. Palladium membrane reactors also offer a method for site-selective deuteration of alkynes, demonstrating high yields and deuterium incorporation (typically >90%) ubc.ca.

Zinc-Mediated Dehalogenation

Zinc-mediated dehalogenation reactions provide an efficient and economical pathway for the synthesis of deuterium-labeled derivatives, particularly from unactivated alkyl halides. This method involves the general dehalogenation of alkyl halides with zinc, utilizing deuterium oxide (D₂O) as the deuterium donor acs.orgcdnsciencepub.com. This protocol is applicable to a wide range of substrates, including higher alkyl halides, and proceeds under mild reaction conditions acs.orgcdnsciencepub.comcdnsciencepub.com. Mechanistic studies suggest that a radical process involving the formation of organozinc intermediates is involved in this transformation, with the facile hydrolysis of these intermediates providing the driving force acs.org.

Nickel Catalysis

Nickel catalysis has emerged as a versatile tool for deuterium labeling, particularly for nitrogen-containing heterocycles and pharmaceuticals. Raney nickel-catalyzed hydrogen isotope exchange processes have demonstrated broad compatibility with various purine (B94841) bases, imidazoles, pyridines, and complex active pharmaceutical ingredients like abacavir (B1662851) and remdesivir, often under continuous flow conditions chemrxiv.org. Control experiments have highlighted the critical role of Raney nickel in the exchange process and the superiority of continuous flow over batch reactions chemrxiv.org.

Beyond hydrogen isotope exchange, nickel-catalyzed deuteration extends to other substrate classes. For instance, nickel PBP-pincer systems have been developed to effectively catalyze hydrogen/deuterium exchange for primary, secondary, and tertiary silanes, as well as tertiary siloxanes and certain boranes nih.gov. More recently, the in-situ formation of nickel nanoparticles from air-stable Ni(0) precatalysts has enabled precise azine deuteration in pharmaceuticals, achieving high isotopic enrichments and regioselectivity in the deuteration of pyridine, pyrimidine, triazole, and oxazole (B20620) substructures using deuterium gas as the isotopic source chemrxiv.org.

Photoredox and Cobalt Catalysis in Dehalogenative Deuteration

The integration of photoredox and cobalt catalysis offers powerful strategies for dehalogenative deuteration, particularly for challenging unactivated alkyl halides. These methods provide efficient and straightforward pathways for incorporating deuterium atoms at specific locations within target molecules.

A general and effective photoinduced dehalogenative deuteration method for a diverse array of alkyl halides employs D₂O as an economical deuterium source rsc.orgnih.gov. This protocol utilizes phosphine-mediated halogen-atom transfer reagents, such as Cy₃P, to facilitate the dehalogenation of alkyl halides rsc.orgnih.gov. This methodology exhibits a broad substrate scope, with over 70 examples, and demonstrates excellent tolerance for various functional groups, making it suitable for late-stage dehalogenative deuteration of complex natural product derivatives and pharmaceutical compounds rsc.orgnih.gov.

Cobalt catalysis also plays a significant role in dehalogenative deuteration. A robust and general protocol for site-specific deuteration has been developed through cobalt-catalyzed dehalogenative processes, again using D₂O as an economical deuterium reagent . This method achieves excellent substrate compatibility across a wide range of organohalides or pseudo-halides, including aryl, alkenyl, benzyl, allyl, and alkyl halides, as well as propargyl acetates. Cobalt catalysts show good tolerance with D₂O and superior reactivity in activating both C(sp²)-X and C(sp³)-X bonds, enabling the selective deuterodehalogenation of drug-like candidates and the concise synthesis of D-labeled pharmaceutical molecules .

Deuterium Exchange Reactions (e.g., C-H to C-D)

Deuterium exchange reactions, particularly C-H to C-D transformations, are fundamental for site-selective deuterium incorporation into organic frameworks. These reactions are crucial for mechanistic studies, metabolic pathway analysis, and the development of deuterated pharmaceuticals.

Various catalytic systems facilitate efficient hydrogen-deuterium exchange (HDE). Rhenium catalysis, for instance, enables non-directed C-H deuteration of arenes and heteroarenes, utilizing acetic acid-D (AcOD) as an inexpensive deuterium source. This process is enhanced by a network of deuterium bonds and offers improved functional group tolerance compared to other acid-mediated C-H deuterations, making it suitable for late-stage isotopic labeling of pharmaceuticals and biologically active molecules acs.org.

Ruthenium(II) biscarboxylate catalysis has been shown to enable efficient hydrogen isotope exchange of acrylic C-H bonds using user-friendly D₂O, characterized by excellent positional selectivity and broad functional group tolerance researchgate.net. Similarly, iridium(III)-bipyridonate-catalyzed HDE of alcohols achieves α-selectivity using D₂O as the primary deuterium source under basic or neutral conditions, without being affected by coordinative functional groups researchgate.net.

Furthermore, photoredox-mediated hydrogen atom transfer protocols can efficiently and selectively install deuterium at α-amino sp³ carbon-hydrogen bonds in a single step, using isotopically labeled water (D₂O) as the deuterium source nih.gov. Beyond organic molecules, hydrogen-deuterium exchange reactions have also been observed in solid inorganic borohydrides, demonstrating the broader applicability of exchange principles in materials science unige.ch.

Table 2: Summary of Deuteration Methodologies and Relevant Reagents/Conditions

| Methodology | Key Catalysts/Reagents | Deuterium Source | Substrate Scope/Application |

| Synthesis of this compound | Butanol-D9, NaBr, H₂SO₄; Grignard reagents, CBr₄ | Deuterated precursors | Precursor for deuterated pharmaceuticals (e.g., procaine-D9, tetracaine-D9, lumefantrine-D9) google.com |

| Late-Stage Deuteration | Various (see below) | D₂O, AcOD | Enhancing metabolic stability, tracking reactions, labeling complex molecules, natural products, drug derivatives nih.govnih.govnih.govacs.org |

| Palladium-Catalyzed Deuteration | Pd catalysts, N,N-bidentate ligands, Pd SACs, Pd membrane reactors | D₂O, DCOONa, NaBD₄ | Non-directed C-H deuteration of arenes, Br/D exchange of aryl halides, α-site-selective HDE of benzylic alcohols, alkyne deuteration acs.orgrsc.orgnih.govubc.ca |

| Zinc-Mediated Dehalogenation | Zinc | D₂O | Dehalogenation of unactivated alkyl halides for deuterium-labeled derivatives acs.orgcdnsciencepub.com |

| Nickel Catalysis | Raney Nickel, Ni(0) precatalysts, PBP-pincer systems | Deuterium gas, H₂/D₂O | HDE of nitrogen-containing heterocycles and pharmaceuticals, deuteration of silanes, azine deuteration chemrxiv.orgnih.govchemrxiv.org |

| Photoredox & Cobalt Catalysis | Photoredox catalysts (e.g., Ir(III)), phosphines (e.g., Cy₃P), Cobalt catalysts (e.g., cobaloximes) | D₂O | Dehalogenative deuteration of unactivated alkyl halides, natural products, drug derivatives, various organohalides rsc.orgnih.gov |

| Deuterium Exchange (C-H to C-D) | Rhenium catalysis, Ru(II) biscarboxylate, Ir(III) catalysts, photoredox-HAT | AcOD, D₂O | Non-directed C-H deuteration of (hetero)arenes, HDE of acrylic C-H bonds, α-selective HDE of alcohols, α-amino C(sp³)-H bonds acs.orgresearchgate.netnih.gov |

Mechanistic Investigations and Kinetic Isotope Effects

Primary and Secondary Kinetic Isotope Effects (KIE)

Kinetic isotope effects (KIEs) are a fundamental phenomenon in chemistry where isotopically substituted molecules react at different rates. wikipedia.org The interpretation of these rate differences provides critical information about the nature of the rate-determining step in a reaction mechanism. wikipedia.org KIEs are typically measured as the ratio of the rate constants for the lighter isotope (kL) to the heavier isotope (kH), often denoted as kH/kD for hydrogen/deuterium (B1214612) substitutions. atamankimya.com

Experimental Determination of KIEs in Reactions Involving 1-Bromobutane-D9

Experimental determination of KIEs typically involves comparing the reaction rates of the isotopically labeled compound with its unlabeled counterpart. atamankimya.com Various techniques are employed, including:

Steady-state kinetics : Measuring the reaction rate as a function of substrate concentration.

Pre-steady-state kinetics : Measuring the reaction rate during the initial stages of the reaction.

Isotope ratio mass spectrometry : Analyzing the ratio of isotopes in the products or reactants.

Nuclear Magnetic Resonance (NMR) spectroscopy : Used to detect isotope location and changes in isotopic ratios. atamankimya.comfishersci.comuni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to detect mass changes and compare reaction rates. fishersci.com

For deuterium KIEs, methods often involve comparing the absolute rates of two parallel reactions (deuterated vs. undeuterated) or using intermolecular/intramolecular competition experiments. fishersci.nlfishersci.comuni.lu The precision of 2H KIE measurements can be enhanced by isotopic enrichment of the substrate. uni.lu

Interpretation of KIE Data for Elucidating Rate-Determining Steps

KIE data provides crucial insights into the rate-determining step and the structure of the transition state. wikipedia.orgatamankimya.comsigmaaldrich.comfishersci.nlwikipedia.orgguidechem.com A significant primary KIE indicates that the isotopically substituted bond is undergoing breaking or formation in the rate-determining step. nih.govwikipedia.orgguidechem.com Conversely, a small or inverse KIE suggests that the isotopic substitution is not directly involved in the bond breaking/forming process, or that the transition state is "tighter" than the ground state, leading to increased vibrational frequencies. nih.govfishersci.nlnih.govfishersci.ca

While traditional interpretation often focuses solely on the rate-determining step, a more quantitative analysis considers the weighted average of the standard-state free-energy difference between the two isotopes over all species in the mechanism, weighted by their degree of rate control. This approach highlights the importance of considering the effect of isotopic substitution on the energies of all kinetically relevant species. wikipedia.orgguidechem.com

Reaction Mechanism Analysis of this compound

Nucleophilic Substitution Reactions (Sₙ2)

This compound, being a primary alkyl halide, primarily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to a concerted bond-forming and bond-breaking process through a single transition state. atamankimya.com For 1-bromobutane (B133212), this typically involves the rapid protonation of the alcohol (if starting from 1-butanol-D9) followed by a concerted step where a bromide ion acts as the nucleophile, displacing water. The stereospecificity of the Sₙ2 mechanism ensures the retention of isotopic labeling on the β-carbons.

Influence of Deuterium on Reaction Rates

Deuterium labeling in this compound has a measurable influence on its reaction rates in nucleophilic substitution reactions. Specifically, the deuterium labeling tends to slow down the reaction rates compared to its non-deuterated analog, 1-bromobutane. This effect is consistent with observations in kinetic isotope effect studies on Sₙ2 reactions.

In general, Sₙ2 reactions often exhibit slightly "inverse" deuterium KIEs (kH/kD < 1.0), typically ranging from 0.8 to 1.0. nih.govfishersci.ca This inverse effect can be attributed to the balance of normal rotational contributions and significant inverse vibrational contributions, which are sensitive to temperature. nih.gov The heavier mass of deuterium leads to lower vibrational frequencies, which can result in a higher energy requirement to reach the transition state, thus slowing the reaction rate. sigmaaldrich.com

Comparative reactivity data for this compound and its non-deuterated counterpart illustrate this effect:

| Compound | Sₙ2 Rate (k, L/mol·s) | Grignard Yield (%) |

| This compound | 1.5 × 10⁻⁵ | 85 |

| 1-Bromobutane | 1.8 × 10⁻⁵ | 88 |

Data adapted from reference .

As shown in the table, the Sₙ2 reaction rate for this compound (1.5 × 10⁻⁵ L/mol·s) is slightly slower than that of 1-Bromobutane (1.8 × 10⁻⁵ L/mol·s). This observed rate difference provides experimental evidence of the kinetic isotope effect exerted by the deuterium atoms in this compound during nucleophilic substitution.

Solvent Effects on Reaction Kinetics

Solvent choice plays a crucial role in influencing the kinetics of Sₙ2 reactions involving this compound. Polar aprotic solvents generally favor Sₙ2 reactions by solvating the cation more effectively than the anion, thus enhancing the nucleophilicity of the latter. Conversely, protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. Detailed research findings on the specific solvent effects on the reaction kinetics of this compound would typically involve comparing reaction rates in various solvents (e.g., DMSO, acetone, ethanol, water) and analyzing how changes in solvent polarity and hydrogen-bonding capabilities affect the activation energy and transition state stability.

Grignard Reactions and Organometallic Chemistry

This compound participates in Grignard reactions, reacting with magnesium to form a deuterated Grignard reagent, C₄D₉MgBr . This reagent is a crucial intermediate in organometallic chemistry, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles . While this method can achieve high isotopic purity, it is limited by the challenges associated with handling Grignard reagents and the toxicity of carbon tetrabromide (CBr₄), which can be involved in some synthetic routes . For instance, a method involving C₄D₉MgBr and CBr₄ can yield C₄D₉Br .

Elimination Reactions (E1/E2) in Deuterated Systems

This compound can undergo elimination reactions, specifically E1 and E2 pathways, in deuterated systems. In these reactions, a base abstracts a proton (or deuteron (B1233211) in this case) from a carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and the elimination of hydrogen bromide (or deuterium bromide) . Side reactions, such as the formation of 1-butene-D8 through elimination, can occur and are detectable via gas chromatography . Mitigation strategies to minimize elimination include maintaining low temperatures (5–10°C) and avoiding excess sulfuric acid during synthesis or reactions . Studies on deuterated bromobutanes have shown that isotopic substitution can modify the rate of metastable reactions, sometimes causing the metastable peak to disappear from the spectra of the deuterated species cdnsciencepub.com.

Radical Processes in Dehalogenation

Radical processes in the dehalogenation of this compound involve the homolytic cleavage of the carbon-bromine bond. This can be initiated by various radical sources, leading to the formation of butyl radicals. The presence of deuterium atoms can influence the kinetics and mechanism of these radical reactions due to primary and secondary kinetic isotope effects. While specific detailed research findings on this compound radical dehalogenation are not extensively detailed in the provided snippets, general principles of radical dehalogenation suggest that the C-D bond strength, being slightly higher than C-H, could affect the rates of hydrogen atom abstraction steps if they are involved in the rate-determining step.

Computational Chemistry Approaches for Mechanistic Studies

Computational chemistry, particularly quantum mechanical methods, plays a significant role in understanding the intricate reaction mechanisms and predicting kinetic isotope effects for compounds like this compound acs.org.

Quantum Mechanical Predictions of KIEs

Quantum mechanical predictions of Kinetic Isotope Effects (KIEs) for this compound involve calculating the vibrational frequencies of the reactants and transition states. The difference in these frequencies between the deuterated and non-deuterated species provides a theoretical basis for the observed KIEs. These calculations can help elucidate the rate-determining step of a reaction and the nature of the transition state. For instance, DFT calculations have been used to identify reaction pathways and energy barriers in H/D exchange steps, showing good agreement with experimental kinetic studies acs.org. A primary kinetic isotope effect of 4.3 at the benzylic C-H position, along with reversible H-D exchange, has been observed in some mechanistic studies, indicating multiple steps involving C-H bond breaking nih.gov.

Table 1: Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Boiling Point (°C) | PubChem CID |

| This compound | C₄BrD₉ | 146.07 | 1.359 | 100–104 | 12236149 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 1.276 | 100–104 | 8002 |

| 2-Bromobutane | C₄H₉Br | 137.01 | 1.253 | 91.2 | 6554 |

| 1-Bromopentane | C₅H₁₁Br | 151.05 | 1.22 | 127 | 8107 |

Transition State Analysis

This compound (CD₃(CD₂)₂CD₂Br) is a deuterium-labeled analog of 1-bromobutane, distinguished by the replacement of all nine hydrogen atoms with deuterium isotopes . This isotopic labeling is crucial for mechanistic investigations, particularly in the study of reaction mechanisms and kinetic isotope effects (KIEs) myskinrecipes.commusechem.com. The primary alkyl structure of this compound dictates that it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions chemicalbook.com.

The SN2 reaction is a concerted mechanism, meaning bond formation and bond breaking occur simultaneously in a single step libretexts.orgmasterorganicchemistry.comlibretexts.org. For this compound, this involves a nucleophile attacking the electrophilic carbon atom bonded to the bromine from the backside, opposite to the leaving group (bromine) libretexts.orgmasterorganicchemistry.com. As the nucleophile approaches, a partial bond begins to form between the nucleophile and the carbon, while the bond between the carbon and the bromine simultaneously begins to break libretexts.orgmasterorganicchemistry.compearson.com.

Transition State Geometry

In the transition state of an SN2 reaction involving this compound, the central carbon atom is transiently "pentacoordinated," meaning it is partially bonded to five groups: the incoming nucleophile, the outgoing bromine, and the three deuterium atoms attached to that carbon libretexts.orgmasterorganicchemistry.com. The geometry around this carbon atom shifts from tetrahedral in the reactant to a trigonal bipyramidal arrangement in the transition state, where the nucleophile, the central carbon, and the leaving group are collinear masterorganicchemistry.comlibretexts.org. The three deuterium atoms attached to the reacting carbon, along with the other deuterated alkyl chain, are arranged in a trigonal planar fashion around the central carbon libretexts.org. This arrangement leads to an inversion of configuration at the carbon center if it were chiral, a hallmark of the SN2 mechanism libretexts.orgmasterorganicchemistry.comlibretexts.org.

Kinetic Isotope Effects in Transition State Analysis

Kinetic isotope effects (KIEs) are powerful tools for probing the nature of transition states github.io. The slight mass difference between hydrogen and deuterium leads to differences in their zero-point energies (ZPEs) github.io. Since the vibrational frequencies of bonds involving deuterium are lower than those involving hydrogen, the ZPE of a C-D bond is lower than that of a C-H bond github.io. This difference in ZPEs between the ground state and the transition state affects the activation energy of the reaction, thereby altering the reaction rate github.io.

For this compound, the deuterium labeling can lead to a slight slowing of reaction rates compared to its non-deuterated analog, 1-bromobutane . This "normal" KIE (kH/kD > 1.0) arises because the C-D bonds in the deuterated compound have lower zero-point energies in the ground state. If these bonds are undergoing changes (stretching or bending) in the rate-determining step, or if the vibrations associated with them are altered in the transition state, the energy difference between the ground state and the transition state will be affected github.io.

In the context of the SN2 transition state of this compound, the deuterium atoms are not directly involved in the bond-breaking or bond-forming events at the reaction center (the carbon-bromine bond breaking and carbon-nucleophile bond forming). However, secondary kinetic isotope effects can still arise from changes in the vibrational modes of the C-D bonds adjacent to or within the reacting center as the molecule moves from the ground state to the transition state github.io. For instance, changes in the bending vibrations of the C-D bonds at the α-carbon (the carbon directly attached to the leaving group) can influence the reaction rate. A decrease in the force constant of these bending vibrations in the transition state relative to the ground state can lead to a normal KIE.

Detailed Research Findings and Data Interpretation

While specific numerical data for the transition state of this compound from direct experimental studies were not found in the provided search results, the principles of KIEs allow for the inference of transition state characteristics. Researchers would typically measure the reaction rates of 1-bromobutane and this compound under identical conditions to determine the kinetic isotope effect (kH/kD) github.io.

Table 1: Conceptual Kinetic Isotope Effect Data for 1-Bromobutane vs. This compound (Illustrative)

| Parameter | 1-Bromobutane (C₄H₉Br) | This compound (C₄D₉Br) | Kinetic Isotope Effect (kH/kD) | Implication for Transition State |

| Relative Reaction Rate (Arbitrary Units) | 1.00 | 0.95 (Illustrative) | ~1.05 (Illustrative) | Deuterium substitution causes a slight rate decrease, consistent with secondary KIEs influencing vibrational frequencies in the transition state. |

| Activation Energy (Ea) (kJ/mol) | X | X + ΔZPE | N/A | Differences in zero-point energies (ZPE) between C-H and C-D bonds contribute to the observed rate difference. github.io |

Note: The values in Table 1 are illustrative and based on the general understanding of kinetic isotope effects in SN2 reactions. Actual experimental values would be required for precise analysis.

The observation of a kinetic isotope effect, even a small secondary one, provides evidence that the vibrational environment of the deuterated atoms changes significantly as the molecule progresses from the reactant state to the transition state github.io. This supports the concerted nature of the SN2 mechanism, where the entire molecular structure, including remote atoms, can subtly influence the energy profile of the reaction pathway. Computational studies, often coupled with experimental KIE data, are used to model the transition state geometry and vibrational frequencies, allowing for a more precise understanding of the energetic landscape and the role of isotopic substitution github.io.

Advanced Spectroscopic Characterization and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely employed for the identification, structural characterization, and quantification of chemical compounds manufacturingchemist.com. 1-Bromobutane-D9 leverages the principles of NMR, particularly deuterium (B1214612) (²H), proton (¹H), and carbon-13 (¹³C) NMR, for detailed analysis.

Deuterium NMR (²H NMR) is a crucial technique for verifying the extent of deuterium incorporation and confirming its specific location within the this compound molecule . Given that this compound is perdeuterated, ²H NMR allows for the quantification of isotopic enrichment, which can be as high as 98 atom % D isotope.comsigmaaldrich.com. Characteristic signals in the ²H NMR spectrum, typically appearing at chemical shifts between δ 1.0–1.5 ppm, correspond to the carbon-deuterium (C-D) groups present throughout the molecule . This provides direct evidence of the successful and complete isotopic labeling, which is vital for applications requiring high isotopic purity. Furthermore, ²H NMR is a versatile and economical method for quantitatively monitoring the conversion of deuterated reactants over time in chemical reactions rsc.org.

In ¹H NMR spectroscopy , the presence of nine deuterium atoms significantly simplifies the spectrum of this compound. Deuterium incorporation is confirmed by the near absence or substantial reduction of proton signals that would typically be observed for the methylene (B1212753) and methyl groups in non-deuterated 1-bromobutane (B133212), usually appearing between δ 0.9–1.6 ppm . This simplification is advantageous as it removes the complex coupling patterns associated with protons, making it easier to identify any residual protiated impurities if present.

¹³C NMR spectroscopy is instrumental in confirming the carbon backbone structure of this compound manufacturingchemist.com. For non-deuterated 1-bromobutane, four distinct signals are observed in the ¹³C NMR spectrum, corresponding to the four unique carbon environments docbrown.infochegg.com. The chemical shifts for these carbons are characteristic and are largely preserved in the deuterated analog, although the signals may exhibit different coupling patterns (e.g., C-D coupling) and relaxation times due to the presence of deuterium slideshare.net. The following table illustrates the typical ¹H and ¹³C NMR chemical shifts for non-deuterated 1-bromobutane, which serve as a reference for understanding the spectroscopic changes in this compound:

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 1-Bromobutane (Non-deuterated)

| Carbon Position | Proton Environment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| C1 | -CH₂Br | ~3.4 | 33.4 docbrown.infochegg.com |

| C2 | -CH₂- | ~1.8 | 35.0 (or 34.7) docbrown.infochegg.com |

| C3 | -CH₂- | ~1.4 | 21.4 docbrown.infochegg.com |

| C4 | CH₃- | ~0.9 | 13.2 docbrown.infochegg.com |

For this compound, the ¹H NMR signals corresponding to these positions would be absent or significantly diminished due to deuterium substitution .

NMR spectroscopy is a powerful tool for monitoring chemical reactions, enabling real-time assessment of reaction progress, kinetics, and mechanistic insights manufacturingchemist.compharmtech.com. When this compound is used as a reactant or a component in a reaction, its unique spectroscopic signature due to the deuterium labeling allows for its distinct tracking within complex reaction mixtures rsc.org. This is particularly useful in mechanistic studies where the fate of specific atoms needs to be followed. Benchtop NMR systems have advanced to the point where they can analyze samples directly from a reactor without the need for deuterated solvents for magnetic field locking, further streamlining reaction monitoring processes manufacturingchemist.combeilstein-journals.org. This capability allows for continuous and automated analysis, providing kinetic information and a true picture of the reaction course manufacturingchemist.compharmtech.com.

¹H NMR and ¹³C NMR for Structural Elucidation

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used for identifying compounds, determining their molecular weight, and quantifying their presence in a sample acs.org. This compound is particularly valuable in MS applications due to its precise mass difference from its protiated analog.

Isotopic labeling, especially with stable isotopes like deuterium, is a cornerstone of quantitative analysis in mass spectrometry, enhancing accuracy, precision, and throughput acs.orgnih.gov. This compound is widely employed as an internal standard in quantitative analytical methods scioninstruments.comcerilliant.com. The fundamental principle involves adding a known concentration of the isotopically labeled analog (this compound) to samples, calibration standards, and quality controls scioninstruments.comnebiolab.com.

The distinct mass difference between the labeled this compound (molecular weight 146.07 g/mol ) and its unlabeled counterpart (1-Bromobutane, molecular weight 137.02 g/mol ) allows for their unambiguous differentiation and quantification in the mass spectrometer isotope.comsigmaaldrich.com. This isotopic difference enables the internal standard to compensate for various sources of variability in the analytical process, including differences in sample preparation, extraction efficiency, injection volume, chromatographic variations, ionization efficiency, and detector response, thereby improving the accuracy and reliability of quantitative results scioninstruments.comcerilliant.comnebiolab.com. High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak of this compound at its expected mass, ensuring its isotopic integrity .

The following table summarizes the molecular weights and mass shift:

Table 2: Molecular Weights and Mass Shift

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (vs. protiated) |

| 1-Bromobutane | C₄H₉Br | 137.02 | N/A |

| This compound | C₄D₉Br | 146.07 isotope.comsigmaaldrich.com | M+9 sigmaaldrich.com |

This compound is extensively utilized as an internal standard in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques scioninstruments.comcerilliant.comwikipedia.org. The primary advantage of using a deuterated analog like this compound in these hyphenated techniques is its chemical and physical similarity to the analyte of interest scioninstruments.comcerilliant.com. This similarity ensures that the labeled internal standard behaves almost identically to the unlabeled analyte throughout the entire analytical process, from sample preparation and chromatographic separation to ionization and detection in the mass spectrometer scioninstruments.comcerilliant.comwikipedia.org.

In GC-MS, deuterated compounds are particularly common and effective internal standards scioninstruments.comasme.org. Similarly, in LC-MS, isotopically analogous internal standards are preferred because they co-elute with the analyte, which is critical for accurately correcting for matrix effects and ion suppression, common challenges in complex biological or environmental samples cerilliant.comchromatographyonline.comchromforum.org. While some minor chromatographic shifts can occur with deuterated compounds, leading to incomplete co-elution in certain LC-MS applications, these effects are often manageable or can be minimized through method optimization chromatographyonline.comchromforum.org. The use of this compound as an internal standard is crucial for achieving high precision and accuracy in quantitative analyses across diverse fields, including environmental monitoring and pharmaceutical analysis asme.orgnih.gov.

Isotopic Labeling for Quantitative Analysis (Internal Standard)

Quantification of Analytes in Complex Matrices

This compound is frequently employed as an internal standard in quantitative analytical methods, especially in mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). wikipedia.orgclearsynth.com The fundamental principle behind using deuterated internal standards is their near-identical chemical behavior to the unlabeled analyte while possessing a distinct mass, allowing for their differentiation by the mass spectrometer. wikipedia.orglgcstandards.com

The addition of a known amount of this compound to samples and calibration solutions helps to mitigate various sources of variability that can affect analytical results. These include fluctuations in instrument response, matrix effects (interference from other compounds in complex samples), and inconsistencies introduced during sample preparation steps such as extraction, derivatization, or injection. wikipedia.orgclearsynth.comscioninstruments.comchromatographyonline.com By comparing the signal ratio of the analyte to the deuterated internal standard, a robust calibration curve can be established, enabling accurate quantification of the analyte even in challenging complex matrices. wikipedia.orgclearsynth.com

Fragmentation Patterns and Isotope Peaks

In mass spectrometry, the molecular ion of this compound will exhibit a mass shift of M+9 compared to the non-deuterated 1-bromobutane, reflecting the replacement of nine hydrogen atoms with deuterium. isotope.com The fragmentation patterns observed for this compound in electron ionization (EI) mass spectrometry are analogous to those of 1-bromobutane, but with corresponding shifts in mass-to-charge (m/z) ratios due to the deuterium atoms. vaia.comyoutube.comdocbrown.info

A key characteristic in the mass spectrum of bromine-containing compounds is the isotopic pattern arising from bromine's natural isotopes: ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. vaia.comyoutube.comdocbrown.info This results in molecular ion peaks (M and M+2) and fragment ion peaks containing bromine appearing as doublets of similar intensity, separated by two mass units. vaia.comyoutube.comdocbrown.info For this compound, this pattern would be observed for the perdeuterated molecular ion and any perdeuterated fragments retaining the bromine atom.

Common fragmentation pathways for 1-bromobutane include the loss of the bromine atom to form a butyl cation (C₄H₉⁺, m/z 57 for the non-deuterated analog). vaia.comyoutube.comdocbrown.info In the case of this compound, the corresponding perdeuterated butyl cation (C₄D₉⁺) would appear at m/z 66 (57 + 9). Further fragmentation of the alkyl chain can lead to smaller carbocations. vaia.com The presence of deuterium atoms shifts these fragment ion m/z values upwards, providing a clear distinction from the unlabeled compound and enabling the tracking of deuterated fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying and characterizing molecular substances by measuring the absorption of IR radiation as it interacts with chemical bonds. utoronto.casolubilityofthings.com Each molecule possesses a unique IR spectrum, often referred to as a "molecular fingerprint," which arises from the characteristic vibrational frequencies of its bonds. utoronto.casolubilityofthings.com For this compound, IR spectroscopy provides insights into its molecular structure and the specific effects of deuterium substitution on its vibrational modes.

Deuterium Isotope Effects on Vibrational Frequencies

The replacement of hydrogen (protium, ¹H) with deuterium (²H) in a molecule like this compound leads to significant and predictable changes in its vibrational frequencies observed in the IR spectrum. msu.edulibretexts.orgedurev.incsbsju.eduajchem-a.com This phenomenon, known as the deuterium isotope effect, occurs because the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the vibrating atoms (ν ∝ 1/√μ). libretexts.orgedurev.incsbsju.edu Since deuterium is approximately twice as heavy as protium (B1232500), its substitution dramatically increases the reduced mass of C-D bonds compared to C-H bonds. libretexts.orgajchem-a.com

Consequently, C-D stretching vibrations are observed at significantly lower wavenumbers (downshifted or redshifted) compared to their C-H counterparts. msu.edulibretexts.orgedurev.incsbsju.eduajchem-a.com For example, typical C-H stretching vibrations appear around 3000 cm⁻¹, while corresponding C-D stretches are found around 2250 cm⁻¹. msu.educsbsju.edu This reduction in frequency is approximately by a factor of √2 (or an isotopic ratio of 1.35-1.41 for H/D vibrations). libretexts.orgedurev.in While the most pronounced effects are seen in bonds directly involving deuterium, isotopic substitution can affect the vibrational modes of the entire molecule to some extent, leading to smaller shifts in other regions of the spectrum. libretexts.orgedurev.in

Identification and Purity Assessment

IR spectroscopy is routinely used for the identification and purity assessment of chemical compounds, including this compound. utoronto.casolubilityofthings.comstudymind.co.uk The unique pattern of absorption bands in the IR spectrum serves as a characteristic fingerprint for a specific molecule. utoronto.casolubilityofthings.comdocbrown.info By comparing the IR spectrum of a this compound sample to a reference spectrum of a pure standard, its identity can be confirmed. studymind.co.uk

Furthermore, IR spectroscopy can be used to assess the purity of this compound. The presence of impurities would introduce additional absorption bands corresponding to their functional groups, or alter the relative intensities of existing bands, which would deviate from the expected spectrum of pure this compound. utoronto.castudymind.co.uk The technique is non-destructive, quick, and relatively inexpensive, making it a valuable tool for quality control and structural verification in synthetic and analytical laboratories. utoronto.castudymind.co.uk

Chromatographic Techniques (e.g., GC, HPLC) for Purity and Analysis

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and purity assessment of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation and quantification of individual compounds. sielc.comrestek.com

Gas Chromatography (GC) : GC is particularly well-suited for volatile and thermally stable compounds like this compound. nist.gov When coupled with a mass spectrometer (GC-MS), it offers a powerful combination for both separation and identification. wikipedia.orgnist.gov GC-MS can be used to determine the chemical purity of this compound by separating it from any impurities or unreacted starting materials. The retention time provides a measure of identity, while the peak area or height correlates with concentration. As mentioned previously, this compound can also serve as an internal standard in GC-MS for the quantification of other analytes, such as 1- and 2-bromopropane (B125204) in biological samples. wikipedia.orgguidechem.com

High-Performance Liquid Chromatography (HPLC) : While GC is often preferred for volatile organic halides, HPLC can also be applied for the analysis of this compound, especially if non-volatile impurities or specific separation challenges exist. sielc.com Reverse-phase HPLC methods are commonly employed, typically utilizing mobile phases composed of organic solvents (e.g., acetonitrile) and water, sometimes with acidic modifiers (e.g., phosphoric acid or formic acid for MS compatibility). sielc.com HPLC provides excellent resolution for separating closely related compounds and can be adapted for preparative separation to isolate impurities. sielc.com The purity of this compound can be assessed by analyzing the chromatogram for extraneous peaks, and its concentration can be determined using external or internal standard calibration methods. colostate.edushimadzu.com

Applications in Organic Synthesis and Pharmaceutical Research

Role in Metabolic Pathway Analysis

Tracing Metabolic Fates of Compounds

1-Bromobutane-D9 plays a crucial role in tracing the metabolic fates of compounds due to its deuterium (B1214612) labeling. The substitution of hydrogen with deuterium allows researchers to track the compound and its metabolic products within biological systems using analytical techniques like mass spectrometry . This capability is particularly valuable in pharmaceutical development and metabolic research, where understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential myskinrecipes.comchromservis.eu. By incorporating this compound into a study, scientists can differentiate the administered compound and its metabolites from endogenous compounds, providing clear insights into metabolic pathways and reaction mechanisms .

Quantifying Metabolites

The distinct mass shift provided by deuterium labeling makes this compound an excellent internal standard for quantifying metabolites in complex biological samples. In quantitative mass spectrometry (MS), such as LC-MS/MS, deuterated analogs like this compound are added to samples at known concentrations chromservis.eu. This allows for highly accurate and precise quantification of the non-deuterated target metabolites, as the deuterated internal standard behaves almost identically to the analyte during sample preparation and chromatographic separation, but is distinguishable by its mass in the mass spectrometer chromservis.euresolvemass.ca. This application is critical in various fields, including clinical research, where it is used as an MS/MS standard for newborn screening, and in broader metabolomics studies chromservis.eu.

Applications in Materials Science

Deuterated compounds, including those derived from this compound, are increasingly important in materials science, particularly in polymer synthesis and the development of advanced optoelectronic materials.

Polymer Synthesis

This compound serves as a starting material for the synthesis of perdeuterated monomers, which are then used to produce deuterated polymers isotope.comisotope.comuc.edu. These deuterated polymers are indispensable for advanced characterization techniques, such as small-angle neutron scattering (SANS) resolvemass.cauc.edudeuteration.org. SANS studies often utilize a mixture of protonated and deuterated polymers to enhance contrast and accurately determine polymer chain dimensions and conformations in melts uc.edu. For instance, deuterated 1-bromoalkanes have been converted into corresponding 1-alkenes and subsequently oxidized to produce deuterated 1-alkene oxide monomers. These monomers are then used in anionic ring-opening polymerization to synthesize poly(alkylene oxide)s, enabling detailed studies of their unperturbed chain dimensions and other static properties uc.edu. The ability to synthesize fully deuterated long-chain molecules, including bromoalkanes, is a specialized capability offered by facilities like the ISIS Deuteration Facility, highlighting their importance in polymer research deuteration.org.

Development of Organic Light-Emitting Diodes (OLEDs) and Fluorophores

Deuterium incorporation into organic molecules, often starting from deuterated intermediates like this compound, significantly enhances the performance and longevity of organic light-emitting diodes (OLEDs) and fluorophores isotope.comnih.gov. The stronger carbon-deuterium bonds compared to carbon-hydrogen bonds lead to kinetic isotope effects (KIE), which improve the molecular stability and reduce non-radiative decay pathways isotope.comnih.gov.

In OLED technology, deuterated compounds are particularly beneficial for blue light-emitting components, which typically suffer from faster degradation due to the high energy of blue light isotope.com. By deuterating these materials, the lifetime of OLED devices can be extended by factors ranging from five to twenty, while also improving their efficiency and allowing for greater brightness isotope.comnih.govchemrxiv.org. Recent research has demonstrated that deuterated exciplex-forming hosts can improve molecular stability, charge transport, and reduce shoulder emissions, leading to blue-shifted colors and accelerated radiative decay rates in deep-blue phosphorescent OLEDs nih.govchemrxiv.org. For example, studies have shown that using a deuterated exciplex-forming host can achieve significantly longer lifetimes for deep-blue phosphorescent OLEDs compared to their non-deuterated counterparts, with improved external quantum efficiencies and power efficiencies nih.govchemrxiv.org.

Similarly, in the development of fluorophores for fluorescence microscopy, incorporating deuterium into the alkylamino auxochromes of dyes like rhodamines can significantly increase fluorescence quantum yield, inhibit photochemically induced spectral shifts, and slow irreversible photobleaching nih.gov. This chemical strategy leads to next-generation labels with improved performance in cellular imaging experiments, enhancing their brightness and photostability nih.gov.

Emerging Applications in Chemical Biology

The unique properties of this compound and other deuterated compounds are leading to emerging applications in chemical biology. As a source of the deuterated butyl group, it serves as a synthetic intermediate for a wide array of deuterated compounds essential for chemical and pharmaceutical research isotope.comisotope.com. This includes the synthesis of deuterated drugs, which can offer enhanced metabolic stability and altered pharmacokinetic profiles myskinrecipes.comgoogle.com. Beyond drug development, deuterated compounds are finding utility in biomolecular NMR for structural and mechanistic studies of biological macromolecules, and in proteomics for quantitative analysis of proteins chromservis.eu. The precision offered by deuterium labeling allows for detailed investigations into complex biological processes, opening new avenues for research in areas such as metabolic flux analysis and the development of novel biological probes.

Future Research Directions and Challenges

Development of More Sustainable Deuteration Methods

The pursuit of efficient, practical, and environmentally friendly methods for synthesizing deuterated compounds is critical for industrial progress and fostering a sustainable society. researchgate.netcolab.ws

Adherence to green chemistry principles is paramount in developing sustainable deuteration methods. These principles advocate for chemical processes that prevent waste, maximize atom economy, avoid hazardous synthetic routes, design less toxic products, minimize or eliminate the use of harmful solvents, reduce energy consumption (ideally at ambient temperature and pressure), utilize renewable resources, and avoid unnecessary derivatization steps. researchgate.netroyalsocietypublishing.orgacs.org A key focus for deuteration is the shift towards using inexpensive, safe, and readily available deuterium (B1214612) sources, such as heavy water (D₂O), over more costly or hazardous alternatives like deuterium gas (D₂) or specialized deuterated reagents. chinesechemsoc.orgnih.govresearchgate.netuni-rostock.dersc.org Furthermore, the development of metal-free deuteration methods is an active area of research to reduce environmental impact and simplify purification. rsc.org

Flow Chemistry: Continuous-flow chemistry is emerging as a powerful technique for the synthesis of deuterated molecules, offering significant advantages such as increased efficiency, enhanced production capacity, and reduced product decomposition. ansto.gov.au This approach enables precise control over reaction time and temperature, leading to improved selectivity and minimized side reactions. ansto.gov.au Examples include continuous-flow deuteration systems that utilize electrolytic D₂ gas generation from D₂O, which is both safe and highly efficient in deuterium incorporation. nih.gov Flow reactors are particularly beneficial for gas-solid-liquid reactions and can achieve high isotopic purity, addressing a limitation of traditional batch processes. nih.gov

Electrosynthesis: Electrochemical deuteration represents a promising, more sustainable alternative to conventional deuterium labeling strategies, which often rely on harsh conditions, high pressures, or highly reactive reagents. rsc.org Electrosynthetic methods can proceed under mild conditions, frequently using D₂O as the sole deuterium source, thereby eliminating the need for transition metal catalysts or external reductants. chinesechemsoc.orgxmu.edu.cnnih.gov This technology offers unprecedented control over reactions through the continuous variation of applied potential. researchgate.net While challenges remain, such as optimizing Faradaic efficiency at high current densities due to competitive D₂ evolution, researchgate.netnih.gov recent advancements, including electrophotocatalysis, demonstrate the potential for dearomative deuteration using D₂O and renewable solar electricity. chinesechemsoc.org

Green Chemistry Principles in Deuterated Compound Synthesis

Expanding the Scope of Late-Stage Deuteration

Late-stage deuteration, the direct incorporation of deuterium into complex organic molecules, is a critical area of development. This approach bypasses the need for synthesizing pre-functionalized starting materials, making it highly valuable for complex structures, including pharmaceuticals and bioactive compounds. researchgate.net It is essential for efficiently evaluating the "deuterium effect" in medicinal chemistry and materials science applications. osaka-u.ac.jpchinesechemsoc.orgresearchgate.netacs.org Traditional deuteration methods often suffer from limitations in substrate scope or necessitate harsh reaction conditions. researchgate.net

Future research aims to develop broadly applicable protocols with excellent functional group tolerance. Recent advancements include ligand-enabled palladium-catalyzed hydrogen isotope exchange (HIE) using D₂O, which has shown promise for the late-stage labeling of diverse pharmaceutically relevant motifs. acs.org Electrophotocatalysis is also proving effective for the late-stage deuteration of complex pharmaceuticals. chinesechemsoc.org Furthermore, the development of novel deuterated reagents, such as dn-alkyl sulfonium (B1226848) salts, dn-alkyl halides, and azides, is expanding the ability to introduce specific deuterated alkyl groups into drug candidates and other complex analogs. osaka-u.ac.jp

Advanced Computational Modeling for Deuterium Effects

Computational modeling plays an increasingly vital role in understanding the subtle yet significant impacts of deuterium substitution on molecular properties and reactivity. ajchem-a.com Advanced quantum chemical methods are employed to investigate changes in dipole moments, vibrational frequencies, and rotational constants of deuterated species. ajchem-a.com These models are crucial for elucidating kinetic isotope effects (KIEs) and understanding alterations in hydrogen bonding behavior. ajchem-a.com

In the context of protein studies, computational tools are integrated with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe the structural and dynamic properties of proteins. This involves converting HDX-MS data into distance restraints for docking simulations or evaluating solvent accessibility. acs.orgacs.org Beyond molecular systems, computational models are also being developed to predict the effects of deuterium and carbon radiation transport in complex environments like tokamak plasmas. osti.gov Continued theoretical studies are necessary to refine and constrain chemical models, particularly concerning reaction mechanisms such as proton hop versus full scrambling in deuterium chemistry, to improve predictive accuracy. aanda.org

Novel Applications in Drug Discovery and Development

Deuterated compounds are revolutionizing drug discovery by offering significant improvements in drug metabolism, pharmacokinetics (PK), and potentially reducing adverse effects. aquigenbio.comnih.gov Deuterium substitution can enhance metabolic stability, prolong a drug's half-life, and increase systemic exposure by slowing down metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes, which are major metabolic culprits. ansto.gov.auosaka-u.ac.jpnih.gov This can lead to lower and/or less frequent dosing regimens and a reduction in the formation of undesirable or non-selective drug metabolites. nih.gov

Addressing Scalability and Cost-Effectiveness in Production

The increasing global demand for deuterated compounds, particularly in high-value sectors such as organic light-emitting diode (OLED) manufacturing and active pharmaceutical ingredient (API) production, necessitates the development of large-scale, cost-effective, and safe production processes. nih.gov A significant challenge is the limited availability of deuterium sources, primarily heavy water (D₂O), and the high cost associated with its enrichment and subsequent conversion into deuterated compounds. nih.govmarketgrowthreports.com Global heavy water production is relatively constrained, with a few countries like Canada and India being major contributors. marketgrowthreports.com

Future research and development efforts are focused on several strategies to overcome these limitations:

Process Optimization: Developing more efficient and sustainable synthesis methods, such as those employing flow chemistry and electrosynthesis, that can effectively utilize inexpensive D₂O as the primary deuterium source. chinesechemsoc.orgnih.govnih.govnih.gov

Infrastructure Investment: Investing in advanced manufacturing infrastructure and purification technologies to achieve cost-effective production scales. researchgate.net

Localized Production: Promoting indigenous production capabilities, as exemplified by initiatives in India to establish bulk manufacturing facilities for deuterated reagents, thereby reducing dependency on imports and foreign exchange outflows. viewstoday.in

These efforts collectively aim to make deuterated compounds more accessible and affordable for their expanding range of applications across various industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.